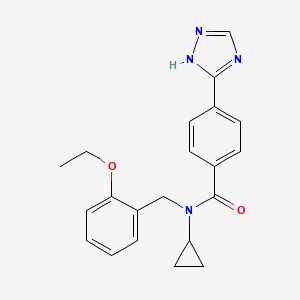![molecular formula C18H23FN4O B5901799 1-(3-fluorobenzyl)-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5901799.png)
1-(3-fluorobenzyl)-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzyl)-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FBP or 3-[(3-Fluorophenyl)methyl]-4-(3-isopropyl-5-oxo-1H-pyrazol-1-yl)piperazine-1-carboxylic acid benzylamide.
作用机制
The mechanism of action of FBP is not fully understood. However, it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. FBP is thought to enhance the activity of GABA receptors, leading to an overall decrease in neuronal activity and a reduction in inflammation and pain.
Biochemical and Physiological Effects:
FBP has been shown to have a range of biochemical and physiological effects. In animal studies, FBP has been found to reduce inflammation and pain, improve cognitive function, and protect against neurodegeneration. FBP has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of FBP is its versatility as a lead compound for drug discovery. Its low toxicity profile and potential for multiple therapeutic applications make it an attractive option for further research. However, one of the limitations of FBP is its complex synthesis method, which may limit its accessibility to researchers.
未来方向
There are several future directions for research on FBP. One area of interest is the development of FBP-based drugs for the treatment of neurodegenerative disorders. Another area of research is the investigation of FBP's potential as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of FBP and its potential interactions with other drugs.
合成方法
The synthesis method of FBP involves the reaction of 3-fluorobenzylamine with 3-isopropyl-5-oxo-1H-pyrazole-1-carboxylic acid, followed by the coupling of the resulting intermediate with piperazine-1-carboxylic acid benzylamide. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography.
科学研究应用
FBP has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, FBP has been tested for its anti-inflammatory and analgesic properties. In neuroscience, FBP has been studied for its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In drug discovery, FBP has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-13(2)16-11-17(21-20-16)18(24)23-8-6-22(7-9-23)12-14-4-3-5-15(19)10-14/h3-5,10-11,13H,6-9,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYQMZVOGBMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-4-[3-(2-methylphenoxy)azetidin-1-yl]-4-oxobutanamide](/img/structure/B5901718.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-[(3-methylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B5901728.png)
![N-ethyl-2,8-dimethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]quinoline-4-carboxamide](/img/structure/B5901735.png)
![4-(4-ethoxy-3-methylphenyl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide](/img/structure/B5901741.png)
![3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide](/img/structure/B5901742.png)
![N-ethyl-3-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5901748.png)
![{[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5901755.png)
![(1R,9aR)-1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5901773.png)
![2-(1-{[1-(spiro[2.4]hept-1-ylcarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B5901787.png)
![N-(3-methoxybenzyl)-N-(2-methoxyethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5901795.png)
![N-(1-methyl-1H-pyrazol-5-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5901805.png)

![2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5901813.png)
![(5-{[1-(1H-indol-4-ylmethyl)piperidin-4-yl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5901824.png)